molecular formula C15H16N2O3 B14808248 Tert-butyl (2-formylquinolin-5-yl)carbamate

Tert-butyl (2-formylquinolin-5-yl)carbamate

Cat. No.: B14808248
M. Wt: 272.30 g/mol
InChI Key: UNVRUWBYMGHQIJ-UHFFFAOYSA-N
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Description

Tert-butyl (2-formylquinolin-5-yl)carbamate is a quinoline-derived carbamate compound characterized by a tert-butyl carbamate group at the 5-position and a formyl substituent at the 2-position of the quinoline ring. The formyl group enhances electrophilicity, enabling further functionalization (e.g., via Schiff base formation or nucleophilic addition), while the tert-butyl carbamate group offers steric protection and stability under basic conditions .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

tert-butyl N-(2-formylquinolin-5-yl)carbamate

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-6-4-5-12-11(13)8-7-10(9-18)16-12/h4-9H,1-3H3,(H,17,19)

InChI Key

UNVRUWBYMGHQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-formylquinolin-5-yl)carbamate typically involves the reaction of 2-formylquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-formylquinolin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-formylquinolin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-formylquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl (2-formylquinolin-5-yl)carbamate with structurally related carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not available C₁₅H₁₆N₂O₃* 272.3* 2-formylquinolin-5-yl Hypothetical: High reactivity due to formyl group; potential instability in acidic conditions.
tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate 606119-43-1 C₁₅H₁₈N₂O₃ 286.32 6-hydroxyquinolin-5-yl-methyl Hydroxy group improves solubility; stable under physiological conditions .
tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 5-fluoro-4-hydroxy-6-methylpyrimidin Acute oral toxicity (LD₅₀ > 2000 mg/kg); skin irritation potential .
tert-butyl (5-((4-((3-methyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate Not provided C₁₈H₂₈N₆O₂ 360.46 Pyrimidinyl-pentyl linker Low synthetic yield (29%); used in kinase inhibitor synthesis .

*Estimated based on analogs.

Key Observations:
  • Reactivity : The formyl group in the target compound distinguishes it from hydroxy- or methyl-substituted analogs, enabling conjugation reactions (e.g., with amines or hydrazines) for drug derivatization .
  • Solubility : Hydroxy-substituted analogs (e.g., ) exhibit better aqueous solubility than formyl- or fluorinated derivatives.
  • Molecular Weight: Quinoline-based carbamates (e.g., ) generally have higher molecular weights than pyrimidine or pyrazole derivatives (e.g., ).

Stability and Toxicity

  • Stability :
    • Tert-butyl carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) .
    • Formyl-substituted compounds may exhibit lower thermal stability due to aldehyde reactivity .
  • Quinoline derivatives often require stringent handling due to possible genotoxicity .

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